molecular formula C16H21N3O3 B2546943 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034301-29-4

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2546943
CAS No.: 2034301-29-4
M. Wt: 303.362
InChI Key: MGVJBYXCQRNKAN-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a pyrazole-ethoxy-ethylamine backbone conjugated with an o-tolyloxy acetic acid moiety.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-14-5-2-3-6-15(14)22-13-16(20)17-8-11-21-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVJBYXCQRNKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the ethoxyethyl chain: The pyrazole ring is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl chain.

    Formation of the o-tolyloxyacetamide moiety: This involves the reaction of o-toluidine with chloroacetic acid to form o-tolyloxyacetic acid, which is then converted to the corresponding acyl chloride and reacted with the pyrazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ethoxyethyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and ethoxyethyl chain may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Benzimidazole-Pyrazole Acetamide Derivatives ()

Compounds such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) and N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) share the acetamide backbone but incorporate benzimidazole or tetrazole substituents. Key differences include:

  • Synthesis : Both classes use coupling agents like EDCI/HOBt in anhydrous DMF, followed by purification via column chromatography or recrystallization .
  • Characterization : Melting points (e.g., 28: 215–217°C) and $ ^1H $ NMR data (e.g., δ 10–12 ppm for NH groups) are standard for benzimidazole derivatives .

Thiazolidinone-Coumarin Acetamides ()

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides differ in their heterocyclic components:

  • Structural Features: The thiazolidinone ring and coumarin moiety introduce additional hydrogen-bonding sites and UV activity, absent in the target compound .
  • Synthesis : Reflux with mercaptoacetic acid and ZnCl₂ in dioxane (10–12 hours) contrasts with the target compound’s likely EDCI-mediated coupling .

PROTAC-Linked Acetamides ()

Complex derivatives like YZ-16 and 18h feature extended PEG chains and protein degradation motifs (e.g., dioxopiperidinyl groups):

  • Structural Features : Higher molecular weights (>800 Da) and multi-ring systems (e.g., benzoazepine in YZ-16) contrast with the simpler o-tolyloxy group .
  • Applications : PROTACs are designed for targeted protein degradation, whereas the target compound’s function is undefined .

Fluorinated Pyrazole Acetamides ()

Compound 189 contains difluoromethyl pyrazole and chlorinated indazole groups:

  • Structural Features: Fluorine atoms enhance metabolic stability and lipophilicity, unlike the non-fluorinated o-tolyloxy group .
  • Synthesis : Similar coupling strategies but with fluorinated precursors (e.g., 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid) .

PEG-Modified and Azo-Linked Acetamides ()

N-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide (3) highlights:

  • Structural Features : PEG chains improve aqueous solubility, while azo linkages may reduce photostability compared to the target compound’s ether and pyrazole groups .
  • Characterization : ESI-MS (m/z 610.2) and $ ^1H $ NMR (δ 3.4–4.7 ppm for PEG protons) confirm structural integrity .

Functional and Pharmacological Implications

  • Benzimidazole Analogs : Enhanced enzyme inhibition due to planar aromatic systems .
  • PEG-Modified Compounds : Increased solubility but reduced membrane permeability .
  • Target Compound : The o-tolyloxy group may balance lipophilicity and steric effects, favoring passive diffusion across membranes.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide, also known as EVT-2913390, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is classified as an acetamide derivative and features a pyrazole ring, which is known for its diverse biological activities. Its molecular formula is C17H22N4O3C_{17}H_{22}N_4O_3 with a molecular weight of 334.38 g/mol. The presence of the pyrazole moiety contributes to its pharmacological potential, particularly in targeting various biological pathways.

Antitumor Activity

Research has indicated that pyrazole derivatives, including EVT-2913390, exhibit significant antitumor properties. A study on related pyrazole amide derivatives demonstrated their effectiveness against BRAF(V600E), a mutation commonly associated with melanoma. The structure-activity relationships (SAR) of these compounds suggest that modifications to the pyrazole ring can enhance their inhibitory effects on cancer cell proliferation .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to EVT-2913390 can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. For instance, a series of novel pyrazole carboxamide derivatives exhibited moderate to excellent activity against various phytopathogenic fungi. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis .

Case Studies

  • Antitumor Efficacy : In a study evaluating the efficacy of several pyrazole derivatives against melanoma cell lines, it was found that modifications at the 3-position of the pyrazole ring significantly enhanced cytotoxicity. The most potent derivative showed an IC50 value in the nanomolar range against BRAF(V600E) expressing cells .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of EVT-2913390 revealed that it inhibits LPS-induced production of inflammatory mediators in macrophages. This was assessed through ELISA assays measuring TNF-α levels in treated versus untreated cells .
  • Antimicrobial Studies : A set of pyrazole derivatives was tested for their antifungal activity against seven different fungal strains. The compounds displayed varying degrees of inhibition, with some showing better performance than established antifungal agents like boscalid .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
AntitumorEVT-2913390<10
Anti-inflammatoryEVT-291339015
AntifungalPyrazole Carboxamide25

Table 2: Structure-Activity Relationships

Modification SiteChange MadeBiological Effect
3-positionMethyl group additionIncreased potency
Pyrazole RingSubstitution with thiopheneEnhanced selectivity

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